molecular formula C15H15FN2O B5353750 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea

1-(4-Fluorophenyl)-3-(1-phenylethyl)urea

Cat. No.: B5353750
M. Wt: 258.29 g/mol
InChI Key: BNMXUBFIKPMVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(1-phenylethyl)urea is a chemical compound with the molecular formula C15H14ClFN2O and a molecular weight of 304.74 g/mol . As a substituted urea derivative, this compound belongs to a class of organic molecules known for their diverse biological activities and applications in scientific research, particularly in medicinal chemistry and drug discovery. Urea derivatives are frequently investigated for their potential as modulators of protein-protein interactions and enzyme function. The structure, featuring both a 4-chloro-2-fluorophenyl group and a 1-phenylethyl group, suggests potential for high structural diversity and specificity in research applications . This product is intended for research and further manufacturing applications only. It is not intended for direct human or animal use. All researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific purposes.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMXUBFIKPMVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea typically involves the reaction of 4-fluoroaniline with phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

    Temperature: Moderate temperatures (50-80°C) are usually sufficient.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl urea derivatives.

Scientific Research Applications

CRAC Channel Inhibition

One of the primary applications of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea is its role as a specific inhibitor of the CRAC channel, particularly targeting the ORAI1 protein. This inhibition affects calcium signaling pathways, which are crucial for numerous cellular processes, including:

  • Immune Response : By modulating calcium influx, this compound can influence immune cell activation and function, potentially offering therapeutic benefits in autoimmune diseases.
  • Muscle Contraction : The modulation of calcium signaling can also impact muscle physiology, suggesting applications in muscle-related disorders.

Studies have demonstrated that this compound effectively inhibits calcium influx in cells expressing ORAI1, providing insights into its mechanism of action and potential therapeutic applications against conditions related to calcium dysregulation .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique features:

Compound NameUnique Features
This compoundSpecific CRAC channel inhibitor targeting ORAI1
1-Benzyl-3-(1-phenylethyl)ureaSimilar urea core but lacks fluorine substitution
1-Benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)ureaContains dichlorophenyl group; different biological activity
1-Benzyl-3-(4-bromophenyl)-1-(1-phenylethyl)ureaBromine substitution may alter reactivity and potency

This comparison highlights the uniqueness of this compound due to its fluorinated phenyl group and specific inhibitory action on calcium channels .

Case Studies and Research Findings

Research has identified several derivatives of urea compounds that exhibit promising biological activities. For instance:

  • A study demonstrated that structural modifications of urea derivatives can lead to potent complement inhibitors. The optimized compound from this series showed an IC50 value as low as 13 nM against C9 deposition through various pathways .
  • Another investigation into antimicrobial activities found that certain urea derivatives exhibited significant growth inhibition against bacterial strains such as Acinetobacter baumannii, indicating potential applications in treating infections .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity

  • Fluorine Substitution : The 4-fluorophenyl group is a recurring motif in bioactive urea derivatives. Fluorine’s electronegativity enhances dipole interactions and reduces metabolic degradation, as seen in AMS21 (FPR2 agonist, EC₅₀ = 0.026 μM) and antimicrobial compound 3n .
  • Lipophilic Groups : Adamantane (3l) and benzyl (3n) substituents improve membrane penetration and target binding, critical for antimicrobial activity .
  • Chalcone Hybrids : In chalcone derivatives (e.g., 2j), para-fluorophenyl groups paired with halogens (Br, Cl) lower IC₅₀ values (4.703 μM) by optimizing electronic and steric properties .

Pharmacological Selectivity

  • Receptor Specificity : AMS21 exhibits 10-fold selectivity for FPR2 over FPR1, attributed to the 4-fluorophenyl group’s spatial orientation .
  • Antimicrobial Specificity : Compound 3l shows selective inhibition of A. baumannii, likely due to adamantane’s unique interaction with bacterial membranes .

Key Research Findings

Fluorine Enhances Potency : Fluorine’s electronegativity and small atomic radius improve binding affinity across multiple targets (e.g., FPR2, anticonvulsant enzymes) .

Steric vs. Electronic Effects : While electronegative groups (e.g., Cl, Br) lower IC₅₀ in chalcones , lipophilic groups (adamantane, benzyl) dominate in antimicrobial activity .

Synthetic Feasibility : Para-fluorophenyl derivatives are consistently high-yielding, suggesting scalability for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea, and how do reaction conditions influence yield?

  • Synthesis Protocol : The compound is synthesized via urea linkage formation between an isocyanate (e.g., 4-fluorophenyl isocyanate) and a substituted amine (e.g., 1-phenylethylamine). Key steps include:

  • Step 1 : Reaction in anhydrous THF or DCM under nitrogen atmosphere at 0–25°C for 12–24 hours.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Yield Optimization : Varies with stoichiometry (1:1.2 amine:isocyanate ratio), temperature (yields drop above 30°C due to side reactions), and solvent polarity. Typical yields range from 45–65% .
    • Characterization : Confirm structure using 1H^1H-NMR (δ 7.2–7.5 ppm for aromatic protons), 13C^{13}C-NMR (urea carbonyl at ~155 ppm), and HRMS (calculated for C15_{15}H15_{15}FN2_2O: [M+H]+^+ 259.1142) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : Identifies aromatic protons and urea NH groups.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 259.1).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).
    • Advanced Techniques : X-ray crystallography (if crystalline) or DFT calculations to predict bond angles and electronic properties (e.g., fluorine’s electron-withdrawing effect on aromatic ring) .

Q. How can researchers design initial biological assays to screen for activity?

  • Target Selection : Prioritize enzymes/receptors with known urea-binding pockets (e.g., kinases, GPCRs).
  • Assay Types :

  • Enzyme Inhibition : Measure IC50_{50} via fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
  • Cellular Viability : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity and selectivity?

  • SAR Insights :

Substituent PositionActivity Trend (IC50_{50}, μM)Selectivity Notes
4-Fluorophenyl0.8–1.2 (kinase X)High vs. kinase Y
3-Fluorophenyl2.5–3.0Moderate
Phenyl (no F)>10Low
  • Mechanistic Rationale : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP-binding sites. Molecular docking (AutoDock Vina) shows ΔG = -9.2 kcal/mol for 4-fluoro vs. -7.1 kcal/mol for non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Root Causes :

  • Assay Variability : Buffer composition (e.g., DMSO concentration >1% alters activity).
  • Compound Stability : Hydrolysis of urea under acidic conditions (e.g., pH <5).
    • Solutions :
  • Validate results across ≥3 independent labs.
  • Use LC-MS to confirm compound integrity during assays .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • ADME Predictions :

  • LogP : Calculated 3.1 (experimental 3.4) suggests moderate lipophilicity.
  • Metabolic Sites : CYP3A4-mediated oxidation of phenylethyl group (identified via MetaSite).
    • Design Tweaks : Introduce polar groups (e.g., -OH at para position) to improve aqueous solubility (tested via shake-flask method) .

Q. What experimental designs (e.g., DoE) optimize reaction conditions for scale-up synthesis?

  • DoE Parameters :

FactorRangeOptimal Value
Temperature0–30°C15°C
SolventTHF vs. DCMTHF
CatalystNone vs. DMAPNone
  • Outcome : 72% yield at 15°C in THF (95% confidence interval). Use PAT tools (FTIR in situ) to monitor reaction progress .

Methodological Considerations

  • Contradiction Management : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays) to confirm target engagement.
  • Data Reproducibility : Share raw NMR/MS files via platforms like Zenodo for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.